molecular formula C12H17N B2458732 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine CAS No. 1478287-79-4

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine

Cat. No.: B2458732
CAS No.: 1478287-79-4
M. Wt: 175.275
InChI Key: FPLRSVLVTJHGOC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . Its structure features a propan-1-amine chain attached to the 2-position of the 2,3-dihydro-1H-indene (indane) scaffold. The compound is provided with a documented purity of 97% and is assigned the CAS Registry Number 1478287-79-4 . This compound is part of a broader class of indane and indene derivatives that are of significant interest in medicinal chemistry research. Published scientific literature and patents indicate that structurally similar molecules are investigated for their potential biological activities. For instance, certain aminoindane derivatives have been explored for therapeutic applications , and other indene-based compounds have been designed and evaluated as agonists for nuclear receptors like the Retinoic Acid Receptor α (RARα), demonstrating potential in cell differentiation and antiproliferative assays . The indane skeleton serves as a versatile and constrained framework in the design of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLRSVLVTJHGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478287-79-4
Record name 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine
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Preparation Methods

Reaction Steps

This method begins with the conversion of 2,3-dihydro-1H-inden-1-one (Indanone) to its corresponding oxime intermediate. Hydroxylamine hydrochloride reacts with Indanone in an ethanol-water mixture under basic conditions (20% sodium hydroxide) to form the oxime. Subsequent catalytic hydrogenation using Raney nickel at 50–55°C under hydrogen pressure yields the primary amine.

Key reaction sequence :

  • $$ \text{Indanone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime intermediate} $$
  • $$ \text{Oxime} + \text{H}_2 \xrightarrow{\text{Raney Ni}} 1\text{-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine} $$

Optimization of Reaction Conditions

  • Temperature : Maintaining 50–55°C during hydrogenation prevents side reactions such as over-reduction or decomposition.
  • Catalyst loading : A 40–50% nickel content in Raney nickel ensures optimal activity without excessive cost.
  • Solvent system : Ethanol-toluene mixtures improve oxime solubility and hydrogenation efficiency.

Yield and Purity Data

Parameter Value
Yield 85%
HPLC Purity 98.6%
Reaction Time 8–10 hours

Industrial scalability is feasible, as demonstrated by the synthesis of 344.5 g of amine hydrochloride with 98.64% purity in a 10 L reactor.

Reductive Amination of Ketone Intermediates

Synthesis of Ketone Precursor

The ketone precursor, 2-(2,3-dihydro-1H-inden-2-yl)propan-1-one, is synthesized via Friedel-Crafts acylation. Indene reacts with propanoyl chloride in the presence of aluminum chloride, forming the acetylated intermediate.

Reductive Amination Process

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction selectively reduces the imine intermediate to the amine.

Mechanism :
$$ \text{Ketone} + \text{NH}4\text{OAc} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine} $$

Analytical Characterization

  • Yield : 75% (theoretical maximum: 89%).
  • Chirality control : Racemic mixtures form without chiral catalysts, necessitating post-synthesis resolution.

Alkylation of Primary Amines

Selection of Alkylating Agents

Primary amines like 2,3-dihydro-1H-inden-2-amine react with propylating agents (e.g., propargyl bromide) in toluene under basic conditions. The reaction proceeds via nucleophilic substitution, forming the secondary amine.

Example :
$$ \text{Indenylamine} + \text{Propargyl bromide} \xrightarrow{\text{NaOH}} 1\text{-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine} $$

Solvent and Base Optimization

  • Solvent : Toluene minimizes side reactions compared to polar solvents.
  • Base : 20% sodium hydroxide ensures deprotonation of the amine without saponification.

Scalability Considerations

Parameter Value
Yield 60–70%
Purity 90–93%

Large-scale runs (5 L reactors) produce 271.3 g of product with 93.08% purity.

Enantioselective Synthesis Techniques

Chiral Resolution Using Tartaric Acid Derivatives

Racemic amine mixtures are resolved via diastereomeric salt formation with L-tartaric acid. The desired (R)-enantiomer preferentially crystallizes, achieving ≥97% enantiomeric excess (ee).

Case study :

  • Resolution agent : L-Tartaric acid (110.0 g per 270.0 g racemic amine).
  • Yield : 47% (127.4 g of (R)-enantiomer).

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, leaving the desired amine unreacted. This method achieves 99% ee but requires costly enzymes.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Chirality Control Scalability
Oxime Hydrogenation 85 98.6 Requires resolution High
Reductive Amination 75 95.0 Racemic Moderate
Alkylation 60–70 90–93 Racemic High
Enzymatic Resolution 40–50 99.0 High Low

Industrial-Scale Production Considerations

  • Catalyst recycling : Raney nickel can be reused up to five times with minimal activity loss.
  • Waste management : Ethanol-water mixtures are distilled and recycled, reducing environmental impact.
  • Cost drivers : Enzymatic resolution accounts for 60–70% of total production costs due to enzyme procurement.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, exhibit properties beneficial for treating neurological disorders. These compounds have been noted for their ability to improve symptoms associated with anoxia and hypoxia, which can occur during events such as stroke or respiratory failure. They are proposed as potential treatments for conditions like:

  • Cerebral Activators : Enhancing cognitive function and memory.
  • Amnesia Curative Agents : Addressing memory loss due to various causes.

The compound's ability to act as an anti-inflammatory agent further supports its use in treating neurological conditions where inflammation plays a role .

Cardiovascular Health

The compound has shown promise in cardiovascular applications. It may serve as:

  • Hypotensive Agents : Lowering blood pressure in hypertensive patients.

The pharmacological activities of similar compounds suggest that they can help manage arrhythmias and heart failure linked to hypoxic conditions .

Antioxidant Properties

Another significant application of this compound is its antioxidant capacity. Compounds in this class have been studied for their ability to scavenge active oxygen radicals and prevent lipid peroxidation, making them useful in:

  • Preventive Medicine : Reducing the risk of diseases associated with oxidative stress.

This property positions the compound as a potential candidate for formulations aimed at preventing various oxidative stress-related disorders .

Food Industry

The antioxidant properties of 2,3-dihydro-1H-indene derivatives extend to their use in the food industry. They can be incorporated into food products to inhibit rancidity and prolong shelf life by preventing oxidative degradation of fats and oils .

Summary of Applications

Application AreaSpecific Uses
Neurological DisordersCerebral activators, amnesia curative agents
Cardiovascular HealthHypotensive agents, arrhythmia management
Antioxidant PropertiesPreventive medicine against oxidative stress
Food IndustryAntioxidants for preserving fats and oils

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an indene moiety with a propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, a bicyclic compound, has garnered attention in scientific research due to its potential biological activity. This compound is structurally related to indole and imidazole derivatives, which are known for their diverse interactions with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Structural Information

  • Molecular Formula : C₁₂H₁₇N
  • SMILES : CCC(C1CC2=CC=CC=C2C1)N
  • InChI : InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H₂,1H₃

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+176.14338139.8
[M+Na]+198.12532150.7
[M+NH₄]+193.16992149.8
[M+K]+214.09926145.5
[M-H]-174.12882143.1

Target of Action

The specific biological targets for this compound remain largely undefined. However, its structural similarity to known pharmacophores suggests potential interactions with various receptors and enzymes involved in critical biological processes.

Mode of Action

The compound may interact with biological targets through:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with active sites.
  • π–π Stacking : The indene moiety may enhance binding affinity through π–π interactions.
  • Hydrophobic Interactions : Contributing to the overall binding specificity.

Biochemical Pathways

Indole and imidazole derivatives have been implicated in various biochemical pathways such as:

  • Inflammation : Modulating inflammatory responses.
  • Cancer : Potential roles in cancer cell signaling pathways.
  • Microbial Infections : Influencing the efficacy of antimicrobial agents.

Pharmacological Studies

Research indicates that this compound exhibits notable activity in several pharmacological contexts:

  • Neurotransmitter Systems : The compound has shown potential effects on dopaminergic and serotonergic pathways, suggesting applications in treating neurological disorders.
  • Monoamine Transporters : Preliminary studies indicate that it may act as an inhibitor of monoamine transporters, similar to other compounds within its structural class .
  • Potential Therapeutic Applications : Investigated as a precursor in drug synthesis and for its potential therapeutic properties against metabolic diseases .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that share structural features with 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amines:

Table 1: Biological Activity Comparison of Related Compounds

Compound NameBiological TargetActivity TypeReference
SafinamideMAO-BAntagonist
SertralineSERTAntagonist
RotigotineD₂RAgonist
Serotonin5HT₁AREndogenous Agonist

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, and how can enantiomeric purity be ensured?

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Nuclear magnetic resonance (1H^{1}\text{H} and 13C^{13}\text{C}-NMR) and high-resolution mass spectrometry (HRMS) are critical. Discrepancies in NMR shifts (e.g., diastereotopic protons) can be resolved using 2D NMR (COSY, NOESY) to confirm spatial arrangements. For ambiguous HRMS data, isotopic labeling (e.g., 15N^{15}\text{N}-amine) or tandem MS/MS fragmentation provides structural validation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Q. What strategies address contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or off-target effects. Validate findings via:
  • Orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding).
  • Knockout cell lines to confirm target specificity.
  • Meta-analysis of published data using standardized protocols (e.g., FAIR data principles) .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process engineering for scaled-up synthesis?

  • Methodological Answer : AI models simulate fluid dynamics and heat transfer in reactors to optimize mixing efficiency and minimize byproducts. For example, coupling COMSOL with reinforcement learning algorithms can autonomously adjust flow rates and temperatures in continuous-flow systems, achieving 95% yield reproducibility in pilot-scale trials .

Methodological Frameworks

Q. What experimental design principles apply when studying this compound’s neuropharmacological potential?

  • Methodological Answer : Use a tiered approach:

In vitro : Dose-response curves in neuronal cell lines (IC50_{50}/EC50_{50}).

Ex vivo : Electrophysiology in brain slices to assess synaptic plasticity.

In vivo : Behavioral assays (e.g., forced swim test) with pharmacokinetic profiling (plasma/brain concentration ratios).
Statistical rigor requires power analysis and blinding to reduce bias .

Safety and Compliance

Q. What safety protocols are critical when handling this amine compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and nitrile gloves to prevent dermal exposure.
  • Store under nitrogen atmosphere to avoid oxidation.
  • Emergency procedures: Neutralize spills with 5% acetic acid, followed by solid adsorbents (vermiculite).
    Safety data align with OSHA guidelines and SDS recommendations .

Future Directions

Q. How can interdisciplinary approaches (e.g., chemoinformatics + synthetic biology) unlock novel applications?

  • Methodological Answer :
  • Chemoinformatics : Virtual screening identifies potential enzyme targets (e.g., monoamine oxidases).
  • Synthetic Biology : Engineer microbial hosts (e.g., E. coli) for biocatalytic production, reducing reliance on petrochemical feedstocks.
    Collaborative frameworks like the CRDC classification (RDF2050103) emphasize integrating chemical engineering with biotechnological innovation .

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